molecular formula C12H16N4O6 B1671559 Dinitrophenyl-lysine CAS No. 1094-76-4

Dinitrophenyl-lysine

Cat. No.: B1671559
CAS No.: 1094-76-4
M. Wt: 312.28 g/mol
InChI Key: OFKKPUNNTZKBSR-VIFPVBQESA-N
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Description

Epsilon-Dinitrophenyllysine is an organic compound belonging to the class of dinitroanilines. It is characterized by the presence of a lysine residue substituted at the N6 position with a 2,4-dinitrophenyl group. This compound is notable for its applications in various scientific fields due to its unique chemical properties .

Preparation Methods

Epsilon-Dinitrophenyllysine can be synthesized through multiple synthetic routes. One common method involves the reaction of L-lysine with 2,4-dinitrofluorobenzene under controlled conditions. The reaction typically occurs in a methanol-water mixture with acetic acid at a temperature of 37°C and a pH of 7.4 . Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Epsilon-Dinitrophenyllysine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Epsilon-Dinitrophenyllysine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Epsilon-Dinitrophenyllysine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Epsilon-Dinitrophenyllysine is unique due to its specific substitution pattern and chemical properties. Similar compounds include:

Epsilon-Dinitrophenyllysine stands out due to its specific applications in scientific research and industry, making it a valuable compound in various fields.

Biological Activity

Dinitrophenyl-lysine (DNP-lysine) is a chemically modified amino acid that has garnered interest in various fields, including immunology, biochemistry, and pharmacology. Its biological activity is primarily associated with its role as a hapten in immune responses and its utility in studying protein interactions and modifications.

DNP-lysine is synthesized through the reaction of lysine with dinitrochlorobenzene (DNFB), leading to the formation of a stable dinitrophenyl derivative. This modification alters the lysine's properties, making it useful in various biochemical assays and studies on protein reactivity.

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₄N₄O₄
Molecular Weight270.25 g/mol
SolubilitySoluble in water and alcohol
ReactivityElectrophilic

Immune Response

DNP-lysine is known for its role as a hapten, which can elicit an immune response when bound to larger proteins. Research has demonstrated that DNP-modified proteins can induce delayed-type hypersensitivity reactions in sensitized animals. A study involving Hartley guinea pigs showed successful passive transfer of delayed hypersensitivity induced by DNP-poly-L-lysine, emphasizing the importance of genetic factors in immune response .

Protein Interaction Studies

DNP-lysine serves as a valuable tool in chemical proteomics to study lysine reactivity within proteins. A notable study highlighted the quantification of over 9,000 lysines in human cell proteomes, identifying several residues that were reactive to electrophilic small molecules, including DNP-lysine . These findings suggest that DNP-lysine can be used to probe protein interactions and modifications on a global scale.

Toxicity and Distribution Studies

Toxicity studies have indicated that dinitrophenylated compounds can exhibit varying degrees of toxicity depending on their structure and concentration. Research published in the Indian Journal of Cancer reported on the organ distribution and potential toxic effects of E-dinitrophenylated lysine, indicating that further investigation into its safety profile is warranted .

Case Studies

  • Delayed Hypersensitivity Transfer : In a controlled experiment with guinea pigs, researchers successfully demonstrated the transfer of delayed hypersensitivity using DNP-PLL (DNP-poly-L-lysine). This study underscored the necessity for specific genetic mechanisms for effective transfer, revealing insights into immune response dynamics .
  • Chemical Proteomics : A study utilizing DNP-lysine as a probe for lysine reactivity revealed significant insights into protein functional sites. The research identified several hundred lysines enriched at active sites, showcasing the potential of DNP-lysine in drug development and understanding protein interactions .
  • Toxicological Assessment : Investigations into the toxicity of dinitrophenylated compounds highlighted their organ distribution patterns and potential risks associated with exposure. These findings are crucial for assessing safety in biomedical applications .

Properties

IUPAC Name

(2S)-2-amino-6-(2,4-dinitroanilino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O6/c13-9(12(17)18)3-1-2-6-14-10-5-4-8(15(19)20)7-11(10)16(21)22/h4-5,7,9,14H,1-3,6,13H2,(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKKPUNNTZKBSR-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911153
Record name N~6~-(2,4-Dinitrophenyl)lysinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094-76-4
Record name N6-(2,4-Dinitrophenyl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name epsilon-Dinitrophenyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001094764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~6~-(2,4-Dinitrophenyl)lysinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DNP-L-LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6TD66F98C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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